N-(2,4-dimethoxyphenyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O3S/c1-28-14-3-4-16(17(11-14)29-2)22-19(27)12-30-20-24-23-18-6-5-15(25-26(18)20)13-7-9-21-10-8-13/h3-11H,12H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTYMLBKNPWKIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a complex compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound can be represented as follows:
The biological activity of this compound primarily stems from its interactions with various biological targets:
- Inhibition of Enzymatic Activity : The presence of the triazole and pyridazine moieties suggests potential inhibitory effects on enzymes such as kinases and phosphatases, which are crucial in cellular signaling pathways.
- Antimicrobial Activity : Compounds with similar structures have demonstrated activity against Mycobacterium tuberculosis and other pathogens, indicating a possible role in antimicrobial therapy .
Anticancer Properties
Research indicates that compounds with similar structural features exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. For instance, studies have shown that triazole derivatives can effectively inhibit CDK2 (cyclin-dependent kinase 2), leading to reduced cell proliferation in cancer cell lines .
Antimicrobial Activity
The compound's thioacetamide group may enhance its ability to penetrate bacterial membranes, thereby exhibiting antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Data Tables
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of CDK2 | |
| Antimicrobial | Disruption of bacterial membranes | |
| Enzyme Inhibition | Targeting kinases and phosphatases |
Case Studies
- Anticancer Efficacy : A study published in Journal of Medicinal Chemistry investigated the efficacy of various triazole derivatives against cancer cell lines. The results indicated that compounds similar to this compound showed significant inhibition of cell proliferation in breast cancer models .
- Antimicrobial Testing : In a comparative study on the antimicrobial properties of thioacetamides, the compound exhibited notable inhibition against Mycobacterium bovis BCG with a minimum inhibitory concentration (MIC) of 31.25 μg/mL, demonstrating its potential as an antituberculosis agent .
Scientific Research Applications
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of compounds similar to N-(2,4-dimethoxyphenyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide. For instance, derivatives of pyridine and triazole have shown significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Anticancer Potential
The compound's structure suggests potential anticancer activity. Research indicates that similar triazole derivatives exhibit cytotoxic effects against various cancer cell lines. For example, studies have highlighted that triazole-containing compounds can induce apoptosis in cancer cells through the activation of intrinsic pathways . This opens avenues for further exploration of this compound as a candidate for anticancer therapy.
Neuropharmacological Effects
Emerging research suggests that compounds with similar structural frameworks may exhibit neuroprotective effects. The interaction of pyridine derivatives with neurotransmitter systems has been documented, indicating potential applications in treating neurodegenerative diseases . Further investigation into the specific interactions of this compound with neuronal receptors could elucidate its neuropharmacological profile.
Study 1: Antibacterial Efficacy
A study conducted by Prabhakar et al. evaluated various synthesized compounds for antibacterial activity using disc diffusion methods. The results indicated that certain derivatives had significant efficacy against both S. aureus and E. coli, supporting the hypothesis that modifications in the chemical structure can enhance antimicrobial properties .
Study 2: Cytotoxicity Against Cancer Cells
Research published in Molecules explored the cytotoxic effects of triazole-based compounds on several cancer cell lines. The findings demonstrated that these compounds could effectively inhibit cell proliferation and induce apoptosis in K562 leukemia cells . This study suggests that this compound might exhibit similar properties.
Comparison with Similar Compounds
N-(4-Methoxyphenethyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
- CAS : 894056-77-0
- Molecular Formula : C₂₁H₂₀N₆O₂S
- Molecular Weight : 420.5 g/mol
- Key Differences: Pyridin-2-yl substituent (vs. 4-Methoxyphenethyl group (vs. 2,4-dimethoxyphenyl), reducing steric bulk but maintaining methoxy-driven lipophilicity .
2-((6-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- CAS : 891112-08-6
- Molecular Formula : C₁₇H₁₈N₆O₂S
- Molecular Weight : 370.4 g/mol
- Key Differences :
N-{3-[3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}-2-(thiazin-2-yl)acetamide
- CAS : 891115-66-5
- Molecular Formula : C₂₂H₁₆N₆OS
- Molecular Weight : 412.48 g/mol
- Key Differences :
Physicochemical and Functional Comparisons
Structural Impact Analysis :
- Pyridine Position : Pyridin-4-yl (target compound) vs. pyridin-2-yl (analog) affects dipole moments and interaction with polar residues in enzymes .
- Acetamide Substituents : The 2,4-dimethoxyphenyl group in the target compound increases steric hindrance but enhances membrane permeability compared to the tetrahydrofuran-methyl group in CAS 891112-08-6 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
